molecular formula C5H8FNO2 B2512968 Methyl (Z)-4-amino-2-fluorobut-2-enoate CAS No. 2288032-85-7

Methyl (Z)-4-amino-2-fluorobut-2-enoate

Cat. No. B2512968
CAS RN: 2288032-85-7
M. Wt: 133.122
InChI Key: FJPVXTAKHPNHJA-UHFFFAOYSA-N
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Description

“Methyl (Z)-4-amino-2-fluorobut-2-enoate” is an organic compound containing a methyl ester group (-COOCH3), a fluorine atom, an amino group (-NH2), and a carbon-carbon double bond (C=C). The “(Z)” notation indicates that the highest priority groups on either side of the double bond are on the same side .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of the carbon-carbon double bond suggests that the molecule may have cis-trans isomerism, also known as geometric isomerism . The fluorine atom, being highly electronegative, would likely influence the electronic distribution in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) is a common nucleophile and can participate in various reactions. The carbon-carbon double bond can undergo addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the ester and amino groups) and a fluorine atom could affect its solubility, boiling point, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound in a biological system would depend on its structure and the specific context. For example, many drugs work by interacting with biological macromolecules such as proteins or DNA .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and reactivity. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

methyl (Z)-4-amino-2-fluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c1-9-5(8)4(6)2-3-7/h2H,3,7H2,1H3/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPVXTAKHPNHJA-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/CN)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-fluorobut-2-enoate

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